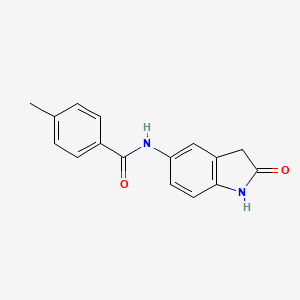

4-methyl-N-(2-oxoindolin-5-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-2-4-11(5-3-10)16(20)17-13-6-7-14-12(8-13)9-15(19)18-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWUQRSIIJOJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Strategies and Chemical Diversification of 4 Methyl N 2 Oxoindolin 5 Yl Benzamide Derivatives**

Retrosynthetic Analysis and Design of Synthetic Pathways for 4-methyl-N-(2-oxoindolin-5-yl)benzamide

Retrosynthetic analysis of the target compound, this compound, logically begins with the disconnection of the most synthetically accessible bond. The amide linkage is the most apparent point for disconnection, leading to two key precursors: 5-amino-2-oxoindoline and a 4-methylbenzoyl derivative, such as 4-methylbenzoyl chloride. This approach simplifies the synthesis into two parallel tracks, focusing on the construction of each key intermediate.

Retrosynthetic Pathway:

Synthesis of Precursor 1: 5-amino-2-oxoindoline

The synthesis of the 5-amino-2-oxoindoline core can be approached from a suitably substituted aniline. A common strategy involves the cyclization of an N-aryl acetamide (B32628) derivative. For instance, starting from a 4-nitroaniline (B120555) derivative, an α-haloacetyl group can be introduced, followed by an intramolecular Friedel-Crafts type reaction or a palladium-catalyzed α-arylation to form the oxindole (B195798) ring. The final step would be the reduction of the nitro group at the C5 position to the desired amine.

Synthesis of Precursor 2: 4-methylbenzoyl chloride

The second precursor, 4-methylbenzoyl chloride, is readily prepared from p-toluic acid (4-methylbenzoic acid) through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The final synthetic step involves the coupling of these two precursors. The acylation of 5-amino-2-oxoindoline with 4-methylbenzoyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields the target compound, this compound.

Development of Novel Methodologies for its Synthesis and Analogues

Recent advancements in organic synthesis have provided more efficient and versatile methods for constructing the oxoindoline-benzamide scaffold. These methodologies focus on improving yields, selectivity, and substrate scope.

While the parent compound this compound is achiral, the introduction of substituents, particularly at the C3 position of the oxoindoline ring, can create stereocenters. The development of stereoselective methods to control the configuration of these centers is crucial for exploring the three-dimensional chemical space and its impact on biological activity. rsc.org

Stereoselective Synthesis: Catalytic enantioselective synthesis of 3,3-disubstituted oxindoles has become a significant area of research. rsc.org These methods often employ chiral catalysts to control the formation of quaternary stereocenters. For example, asymmetric Heck reactions and 1,3-dipolar cycloadditions using chiral nickel(II) complexes have been developed to produce spiro-isoxazoline-oxindole derivatives with high enantioselectivity. rsc.orgchemrxiv.org Such strategies could be adapted to create chiral analogs of the target compound.

Regioselective Synthesis: Regioselectivity is critical when constructing the substituted oxoindoline core to ensure the correct placement of the amino group at the C5 position. Nickel/photoredox dual catalysis has been used for the highly regioselective synthesis of 3-substituted indolines from iodoacetanilides and alkenes. nih.gov While this method yields indolines, modifications could potentially lead to oxoindolines. The choice of starting materials and reaction conditions in classical cyclization reactions, such as Friedel-Crafts alkylations, is paramount to avoid the formation of undesired regioisomers (e.g., substitution at the C4 or C6 positions).

Transition-metal catalysis has revolutionized the synthesis of both the oxoindoline core and the amide bond.

Oxoindoline Ring Formation: Palladium-catalyzed reactions are particularly powerful for constructing the oxoindoline ring. acs.orgberkeley.edu One prominent method is the intramolecular α-arylation of amides. acs.org This reaction involves the palladium-catalyzed coupling of an α-carbon of the amide with an aryl halide on the same molecule. Catalysts comprising Pd(OAc)₂ with ligands like tricyclohexylphosphine (B42057) (PCy₃) or N-heterocyclic carbenes (NHCs) have proven effective, even allowing for reactions with less reactive aryl chlorides. acs.orgberkeley.edu Another approach involves the palladium-catalyzed intramolecular C-H functionalization/alkenylation of N-cinnamoylanilines to directly synthesize 3-alkylideneoxindoles. rsc.org

Amide Bond Formation: While the reaction between an amine and an acyl chloride is standard, catalytic methods for amide bond formation are gaining traction due to their milder conditions and reduced waste. sigmaaldrich.com Rhodium-catalyzed amidation of benzoic acids with isocyanates via directed C-H functionalization offers a novel route to N-aryl benzamides. nih.gov Similarly, nickel-catalyzed asymmetric hydroarylation of vinyl amides can produce enantioenriched α-arylbenzamides. uzh.ch These catalytic systems provide alternative and potentially more efficient pathways for forming the crucial amide linkage in the target molecule and its analogs.

| Catalytic System | Reaction | Key Features | Reference |

| Pd(OAc)₂ / PCy₃ or NHC Ligands | Intramolecular α-arylation of amides | Forms oxoindoline ring; effective for aryl chlorides. | acs.org, berkeley.edu |

| PdCl₂(MeCN)₂ / AgOCOCF₃ | Intramolecular C-H alkenylation | Synthesizes 3-alkylideneoxindoles directly. | rsc.org |

| Rhodium complexes | C-H functionalization/decarboxylation | Forms N-aryl benzamides from benzoic acids. | nih.gov |

| Nickel / Photoredox | Reductive coupling | Synthesizes indolines with high regioselectivity. | nih.gov |

Strategies for Structural Diversification and Analog Library Generation

The oxoindoline-benzamide scaffold is highly amenable to structural diversification, allowing for the creation of large libraries of analogs for structure-activity relationship (SAR) studies. rsc.org Diversification can be achieved by modifying either the oxoindoline core or the benzamide (B126) moiety.

Oxoindoline Core Diversification:

C3-Substitution: The C3 position is a common site for introducing diversity. Claisen-Schmidt condensation of the oxoindoline with various aldehydes can generate a range of 3-alkenyl-2-oxindoles. nih.govnih.gov Further reactions, such as 1,3-dipolar cycloadditions or cyclopropanations, can build upon this functionality to create complex spirocyclic systems. nih.gov

N1-Substitution: The nitrogen atom of the oxoindoline ring can be readily alkylated or arylated using various electrophiles under basic conditions to introduce different substituents.

Aromatic Ring Substitution: Starting with differently substituted anilines allows for the introduction of a wide array of functional groups (e.g., halogens, alkyl, alkoxy groups) onto the aromatic portion of the oxoindoline ring.

Benzamide Moiety Diversification:

The simplest strategy for diversifying the benzamide portion is to use a variety of substituted benzoyl chlorides or carboxylic acids in the final coupling step. This allows for the exploration of electronic and steric effects of different substituents on the benzamide ring.

Library Synthesis: DNA-encoded library technology (DELT) has been successfully applied to the synthesis of oxindole libraries. nih.gov By developing a series of on-DNA compatible reactions, it is possible to generate libraries containing billions of unique small molecules through combinatorial expansion, significantly accelerating the drug discovery process. nih.gov

Green Chemistry Principles in the Synthesis of Oxoindoline-Benzamide Compounds

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for sustainable pharmaceutical development. nih.govnumberanalytics.comijpsjournal.comnumberanalytics.com The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Atom Economy: Catalytic reactions, such as the palladium-catalyzed C-H functionalization methods, improve atom economy compared to classical named reactions that may require stoichiometric activating agents or protecting groups. rsc.org

Safer Solvents and Reagents: There is a significant push to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives. numberanalytics.com For amide bond formation, enzymatic methods using lipases in safer solvents like cyclopentyl methyl ether have been developed, avoiding the need for toxic coupling agents. nih.gov

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of transition metals or enzymes is inherently greener than using stoichiometric reagents that generate significant waste. sigmaaldrich.comresearchgate.net Biocatalysis, in particular, offers reactions under mild, aqueous conditions, further enhancing the sustainability of the synthesis. nih.govrsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient technique that can dramatically reduce reaction times and often improve yields for the synthesis of heterocyclic compounds. ijpsjournal.comrasayanjournal.co.in

| Green Chemistry Principle | Application in Oxoindoline-Benzamide Synthesis | Benefit | Reference |

| Waste Prevention | Use of catalytic methods instead of stoichiometric coupling agents for amide bond formation. | Reduces chemical waste and improves process efficiency. | bohrium.com, sigmaaldrich.com |

| Atom Economy | Direct C-H activation/functionalization to build the oxoindoline core. | Maximizes the incorporation of starting materials into the final product. | rsc.org |

| Safer Solvents | Employing enzymatic amidation in green solvents like cyclopentyl methyl ether. | Eliminates the use of hazardous and volatile organic solvents. | nih.gov |

| Design for Energy Efficiency | Use of microwave-assisted synthesis for heterocycle formation. | Reduces reaction times from hours to minutes, saving energy. | ijpsjournal.com, rasayanjournal.co.in |

| Use of Catalysis | Biocatalytic amide bond formation using enzymes like Candida antarctica lipase (B570770) B (CALB). | High selectivity under mild conditions, avoiding harsh reagents and byproducts. | rsc.org, nih.gov |

**molecular Mechanisms of Action and Target Elucidation for 4 Methyl N 2 Oxoindolin 5 Yl Benzamide**

Identification and Validation of Molecular Targets in Pre-clinical Models

Detailed pre-clinical studies are essential to identify and validate the specific molecular targets of 4-methyl-N-(2-oxoindolin-5-yl)benzamide. Such studies would typically involve a battery of in vitro and in vivo assays to determine the compound's binding affinity and functional effects on various cellular components.

Enzymatic Inhibition Kinetics and Specificity Profiling

Interactive Data Table: Hypothetical Enzymatic Inhibition Profile

This table is a template for how such data would be presented and is not based on experimental results for the specified compound.

| Enzyme Target | IC50 (nM) | Ki (nM) | Type of Inhibition |

|---|---|---|---|

| Kinase A | Data Not Available | Data Not Available | Data Not Available |

| Kinase B | Data Not Available | Data Not Available | Data Not Available |

Receptor Binding Affinity and Selectivity Assessments

Quantitative data on the receptor binding affinity (e.g., Kd values) and selectivity of this compound are currently unavailable. Determining the binding profile across a range of receptors is a critical step in understanding the compound's pharmacological effects and potential off-target activities. The benzamide (B126) moiety is present in various ligands for G protein-coupled receptors (GPCRs) and other receptor types.

Protein-Ligand Interaction Mapping and Residue Identification

Without experimental data such as X-ray crystallography or NMR spectroscopy of this compound bound to a specific protein target, a detailed mapping of its protein-ligand interactions is not possible. Molecular modeling studies based on docking the compound into the active sites of homologous proteins could provide initial hypotheses about key interacting amino acid residues. For instance, in related 2-oxoindoline inhibitors of c-MET, the oxoindoline core often interacts with the hydrophobic cleft of the kinase's active site. nih.gov

Modulatory Effects on Cellular Signaling Pathways

The interaction of this compound with its molecular targets would be expected to modulate various intracellular signaling pathways, impacting cellular processes such as proliferation, survival, and differentiation.

Investigation of Upstream and Downstream Signaling Cascades

A closely related compound, often referred to as CHM-1, which shares a core quinolone structure, has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs). nih.gov This effect is mediated through the extrinsic apoptosis pathway, involving the cleavage of caspase-8, -3, and -7. nih.gov Furthermore, CHM-1 treatment leads to an upregulation of Death Receptor 5 (DR5) in a p53-dependent manner. nih.gov It also induces G2/M phase cell cycle arrest in HUVECs. nih.gov While CHM-1 is not identical to this compound, these findings suggest potential signaling pathways that could be investigated for the compound .

Interactive Data Table: Potential Effects on Signaling Proteins

This table is based on findings for the related compound CHM-1 and represents potential areas of investigation for this compound.

| Signaling Protein | Effect Observed for CHM-1 |

|---|---|

| Caspase-8 | Cleavage (Activation) nih.gov |

| Caspase-3 | Cleavage (Activation) nih.gov |

| Caspase-7 | Cleavage (Activation) nih.gov |

| PARP | Cleavage nih.gov |

| DR5 | Upregulation nih.gov |

Perturbation of Gene Expression Profiles and Proteomic Signatures

There is currently no specific data available on how this compound perturbs gene expression profiles or proteomic signatures in cells. Such studies, often conducted using techniques like microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics, are crucial for a comprehensive understanding of a compound's cellular effects and for identifying biomarkers of its activity.

Biophysical Characterization of this compound Binding Events

A comprehensive biophysical assessment is essential to fully comprehend the molecular interactions of This compound . This involves a multi-faceted approach to determine the thermodynamic forces driving the binding, the rates of association and dissociation, and the precise structural nature of the compound-target complex.

Thermodynamics of Binding via Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the determination of key thermodynamic parameters such as the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS).

Currently, there is no publicly available research data detailing the specific thermodynamic parameters for the binding of This compound as determined by Isothermal Titration Calorimetry.

Kinetic Binding Analysis using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides valuable information on the kinetics of a binding event, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

As of the latest available information, specific kinetic binding data from Surface Plasmon Resonance analysis for This compound has not been published in the scientific literature.

Structural Elucidation of Compound-Target Complexes via Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of compound-target complexes at an atomic level. Techniques such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) can identify the binding epitope of the ligand and provide insights into the conformational changes that occur upon binding.

Detailed structural studies using Nuclear Magnetic Resonance to define the binding mode and intermolecular interactions of This compound with its biological target have not yet been reported in publicly accessible research.

**structure Activity Relationship Sar and Rational Design of 4 Methyl N 2 Oxoindolin 5 Yl Benzamide Analogs**

Deconvolution of Pharmacophoric Features Essential for Biological Activity

The biological activity of 4-methyl-N-(2-oxoindolin-5-yl)benzamide and its analogs is contingent upon a specific arrangement of chemical features, known as a pharmacophore, that facilitates interactions with the target protein. Molecular modeling studies have been instrumental in elucidating these critical features. For a related series of 2-oxoindoline derivatives, the central 2-oxoindoline core is positioned in a way that its carbonyl group points towards a hydrophobic cleft of the receptor. nih.gov The pendant p-tolylaminocarbonyl moiety, which corresponds to the 4-methylbenzamide (B193301) part of the title compound, occupies a π-rich area within the active site. nih.gov

The essential pharmacophoric features can be summarized as:

A hydrogen bond acceptor: The carbonyl group of the 2-oxoindoline core is a key feature.

A hydrophobic region: The oxoindoline core itself interacts with a hydrophobic cleft in the target's active site. nih.gov

An aromatic/π-interaction site: The benzamide (B126) portion of the molecule engages in charge transfer interactions with nearby residues. nih.gov

A hydrogen bond donor: The amide N-H group is crucial for forming hydrogen bonds with the target.

These features represent the foundational elements required for biological activity, and their spatial arrangement is critical for optimal binding.

Systematic Derivatization and SAR Mapping of the Benzamide and Oxoindoline Moieties

Systematic structural modifications of the benzamide and oxoindoline moieties have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. nih.gov These studies involve synthesizing a library of derivatives with targeted changes to identify which substitutions enhance or diminish biological activity.

Modifications of the 2-Oxoindoline Core:

Introduction of halogen atoms, such as chlorine (Cl) or bromine (Br), at the C4 and C6 positions of the 2-oxoindoline core has been shown to improve inhibitory activity against certain targets. nih.gov These modifications likely influence the electronic properties of the ring and its interaction with the hydrophobic pocket.

Modifications of the Benzamide Moiety:

The aromatic ring of the benzamide portion is also a key site for modification. For instance, the introduction of a nitro (NO2) group at the para-position of the N-pendant aromatic ring has been shown to enhance activity. nih.gov

Modifications at the N-substituent of the 2-Oxoindoline:

In a related series, cyclizing an acetamido moiety at the nitrogen of the 2-oxoindoline into a bicyclic structure, such as a 2-benzofuran or 2-benzothiophene, was explored to rigidify this part of the molecule and extend its aromaticity. nih.gov The 2-benzofuran and 2-benzothiophene moieties showed a more pronounced effect on activity compared to 2-naphthyl or 2-benzimidazole substituents. nih.gov Furthermore, adding an electron-withdrawing group to the 2-benzothiophene ring led to a complete loss of activity, highlighting the sensitivity of this position to electronic effects. nih.gov

The following table summarizes the impact of these substitutions on biological activity based on related 2-oxoindoline derivatives.

| Modification Site | Substituent | Effect on Activity |

| 2-Oxoindoline Core | C4-Cl/Br | Improvement |

| C6-Cl/Br | Improvement | |

| N-Pendant Aromatic Ring | p-NO2 | Improvement |

| N-Substituent | 2-Benzofuran | More Pronounced Effect |

| 2-Benzothiophene | More Pronounced Effect | |

| 2-Naphthyl | Less Pronounced Effect | |

| 2-Benzimidazole | Less Pronounced Effect | |

| 5-EWG on 2-Benzothiophene | Abolished Activity |

This table is generated based on findings from a study on a series of 2-oxoindoline derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

For a series of analogs of this compound, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be physicochemical (e.g., logP, polarizability), electronic (e.g., partial charges), or topological (e.g., molecular connectivity indices). nih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to create an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). nih.govnih.gov

A hypothetical QSAR equation might take the form:

log(1/IC50) = β0 + β1(descriptor 1) + β2(descriptor 2) + ... + βn(descriptor n)

The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.govjbclinpharm.org A robust and validated QSAR model can be a powerful tool for the in silico screening of virtual libraries of compounds, allowing for the identification of potentially highly active structures before committing to their chemical synthesis.

Application of Structure-Based Drug Design (SBDD) Principles to Optimize Analog Potency and Selectivity

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of more potent and selective inhibitors. nih.gov If the crystal structure of the target protein in complex with this compound or a close analog is available, SBDD can provide detailed insights into the binding mode and key molecular interactions.

This approach allows for the visualization of how the ligand fits into the active site, identifying opportunities for optimization. For example, if a specific pocket within the active site is unoccupied, the ligand can be modified to include a substituent that favorably interacts with that pocket. Similarly, if a part of the molecule is exposed to the solvent, it could be a site for modification to improve pharmacokinetic properties.

Molecular docking, a key component of SBDD, can be used to predict the binding orientation of novel analogs within the active site. This allows for the prioritization of compounds that are predicted to have improved interactions, such as additional hydrogen bonds or enhanced hydrophobic contacts. By understanding the specific interactions between the benzamide and oxoindoline moieties and their respective subpockets in the active site, targeted modifications can be made to enhance binding affinity and, consequently, biological potency. nih.gov

**computational Chemistry and in Silico Modeling of 4 Methyl N 2 Oxoindolin 5 Yl Benzamide Interactions**

Molecular Docking and Dynamics Simulations for Binding Conformation Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as 4-methyl-N-(2-oxoindolin-5-yl)benzamide, to the active site of a target receptor, typically a protein.

Studies on structurally related 2-oxoindoline derivatives have demonstrated their interaction with various protein targets, including kinases like c-MET. nih.gov Molecular modeling of these compounds reveals that the 2-oxoindoline core often plays a crucial role by interacting with hydrophobic clefts within the enzyme's active site. nih.gov The benzamide (B126) portion, meanwhile, can engage in specific interactions, such as charge-transfer or hydrogen bonds, with nearby amino acid residues. nih.gov For instance, in a study of N-substituted-2-oxoindolin benzoylhydrazines, the pendant p-tolylaminocarbonyl moiety was found to occupy a π-rich zone, highlighting the importance of the substituted benzamide group in defining binding orientation and affinity. nih.gov

The stability of the ligand-receptor complex is quantified by its binding energy, typically expressed in kcal/mol. Lower (more negative) values indicate a more stable complex and higher binding affinity. Molecular docking simulations for various benzamide derivatives against different biological targets have reported binding energies in the range of -5.0 to -7.4 kcal/mol. nih.gov

Key interactions that contribute to this binding energy include:

Hydrogen Bonds: The amide linker and the oxoindoline carbonyl group are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The methyl group on the benzamide ring and the aromatic rings of the oxoindoline and benzamide moieties can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues like tryptophan (TRP), phenylalanine (PHE), or tyrosine (TYR). mdpi.com

The following table illustrates typical interaction energies and key residues observed in docking studies of related benzamide and oxoindoline compounds.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Peroxiredoxin (3MNG) | -5.9 to -7.4 | Not specified |

| 4-[(Quinolin-4-yl)amino]benzamide Derivatives | RNA polymerase (3CM8) | -6.5 to -7.4 | GLU623, LYS643, TRP706 |

| N-substituted-2-oxoindolin benzoylhydrazines | c-MET Kinase | Not specified | M1160, F1089, V1092, L1140, F1168 |

This table is representative of data from related compounds to illustrate the types of results obtained from docking studies.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound within a biological environment, such as the solvated active site of a protein. These simulations provide insights into the stability of the docked pose over time and can reveal alternative binding conformations. The analysis often shows that while the core structure remains relatively rigid and anchored in the binding site, peripheral groups, like the 4-methylphenyl moiety, may exhibit greater rotational freedom, allowing the molecule to adapt its conformation to optimize interactions with the receptor.

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties. nih.govnih.gov Such calculations are foundational for understanding the intrinsic properties of a molecule like this compound.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This can be indicative of significant intramolecular charge transfer, which can be crucial for biological activity. nih.govresearchgate.net In many aromatic amide structures, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO may be distributed across the electron-accepting regions.

The table below shows representative FMO data from DFT calculations on related aromatic sulfonamides, which share structural motifs with benzamides.

| Parameter | Representative Value (eV) | Implication |

| EHOMO | -6.5 to -7.0 | Electron-donating capability |

| ELUMO | -1.5 to -2.0 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.5 to 5.0 | Chemical reactivity and stability |

Note: These values are illustrative, based on published data for structurally related molecules, and actual values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, different colors represent different electrostatic potential values.

Red/Yellow Regions: Indicate negative potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These areas are susceptible to electrophilic attack and are favorable for forming hydrogen bonds as acceptors.

Blue Regions: Indicate positive potential (electron-poor), usually located around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H). These sites are prone to nucleophilic attack and act as hydrogen bond donors.

For this compound, the MEP map would likely show strong negative potentials around the carbonyl oxygen atoms of both the amide linker and the oxoindoline ring. A positive potential would be expected around the amide N-H proton. researchgate.net This distribution highlights the key sites for intermolecular interactions, such as hydrogen bonding with receptor residues.

In Silico Prediction of Biophysical Properties Relevant to Biological Systems

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are often based on the molecule's structure and include key biophysical properties like lipophilicity and hydrogen bonding potential.

Lipophilicity: Often expressed as LogP (the logarithm of the partition coefficient between octanol and water), this property is crucial for membrane permeability and oral bioavailability.

Hydrogen Bonding Potential: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a molecule's solubility and its ability to bind to biological targets.

Many computational studies on related benzamide and quinazolinone derivatives have shown that these molecules generally fit within the parameters defined by Lipinski's Rule of Five, suggesting good potential for drug-like properties. pharmacophorejournal.com

The predicted biophysical properties for this compound and related structures are summarized below.

| Property | Predicted Value Range | Relevance |

| Molecular Weight ( g/mol ) | ~266.29 | General size and complexity |

| LogP | 2.0 - 3.5 | Lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 1 - 2 | Solubility and receptor binding |

| Hydrogen Bond Acceptors | 2 - 3 | Solubility and receptor binding |

| Polar Surface Area (Ų) | 50 - 70 | Membrane permeability and transport |

These values are typical estimates for compounds of similar structure and would need to be confirmed by specific software predictions or experimental validation.

Ligand-Based and Structure-Based Virtual Screening Methodologies Utilizing the Compound Scaffold

The this compound scaffold, and the broader oxindole (B195798) class to which it belongs, serves as a versatile template in computational drug discovery. Both ligand-based and structure-based virtual screening methodologies are effectively employed to identify novel bioactive molecules by leveraging the structural features of this scaffold. These in silico techniques allow for the rapid screening of vast chemical libraries, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing.

Ligand-Based Virtual Screening (LBVS)

Ligand-based approaches are particularly valuable when the three-dimensional structure of the biological target is unknown or poorly characterized. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For the oxindole scaffold, LBVS can be performed using several techniques.

One common method is 2D fingerprint-based similarity searching, which compares the structural features of the oxindole query molecule against large databases like ChEMBL or DrugBank. nih.govnih.gov Another approach is 3D shape-based similarity, which assesses the conformational and volumetric overlap between the oxindole scaffold and potential hit compounds. nih.govnih.gov In a computational study aimed at identifying new potential targets for a library of oxindole-based compounds, both 2D fingerprint and 3D shape-based similarity analyses were conducted. nih.govnih.gov This dual approach allows for a comprehensive comparison, capturing both topological and topographical features to predict potential biological targets for the scaffold. nih.gov

Structure-Based Virtual Screening (SBVS)

When the 3D structure of a target protein is available, structure-based virtual screening, primarily through molecular docking, becomes a powerful tool. This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein. The oxindole core of this compound is well-suited for this approach, as it can participate in key interactions, such as hydrogen bonding and hydrophobic contacts, with various protein targets.

For example, virtual screening campaigns have been designed to screen libraries of novel oxindole derivatives against specific enzyme targets. In one such study, a series of 120 novel 3-substituted-2-oxindole derivatives were screened for their binding affinity against the antibacterial targets methionyl-tRNA synthetase and tyrosyl-tRNA synthetase using AutoDock Vina software. researcher.lifebenthamscience.com This structure-based approach allowed for the identification of compounds with significant predicted binding energies, which were then prioritized for further in silico analysis. benthamscience.com

Detailed Research Findings

In silico screening campaigns utilizing the oxindole scaffold have successfully identified potential inhibitors for various targets. A computational repurposing study identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for an oxindole library through ligand-based similarity searches. nih.govnih.govafricacommons.net Subsequent molecular docking calculations were performed on the VEGFR-2 crystal structure to evaluate the binding complementarity of the oxindole derivatives. nih.gov

In another study focused on discovering new antimicrobial agents, structure-based virtual screening of oxindole derivatives identified several promising hits against essential bacterial enzymes. benthamscience.com The docking analysis revealed specific compounds with high binding affinities, surpassing those of standard drugs used as controls. benthamscience.com The top-ranking compounds from this screening are detailed in the table below.

Interactive Data Table: Virtual Screening of Oxindole Derivatives Against Antimicrobial Targets

| Compound ID | Target Enzyme | Binding Affinity (kcal/mol) | Standard Drug | Standard Drug Binding Affinity (kcal/mol) |

| Compound 4 | Methionyl-tRNA synthetase | -10.1 | Tetracycline | -9.3 |

| Compound 6 | Tyrosyl-tRNA synthetase | -10.0 | Mupirocin | -7.5 |

This table summarizes the results from a molecular docking study where a library of 120 novel 3-substituted-2-oxindole derivatives was screened against two antibacterial target enzymes. The binding affinities of the top two hit compounds are shown in comparison to standard antibiotics. benthamscience.com

These studies demonstrate the successful application of both ligand- and structure-based virtual screening methodologies in leveraging the this compound and related oxindole scaffolds for the discovery of novel bioactive compounds. By computationally exploring interactions with various biological targets, these methods accelerate the identification of promising lead molecules for further development. researcher.lifebenthamscience.com

**advanced Characterization Techniques for Elucidating the Mode of Action of 4 Methyl N 2 Oxoindolin 5 Yl Benzamide**

X-ray Crystallography of 4-methyl-N-(2-oxoindolin-5-yl)benzamide - Target Protein Complexes

X-ray crystallography stands as a cornerstone technique for providing an atomic-level, three-dimensional snapshot of how a small molecule like this compound engages with its protein target. nih.gov This method involves crystallizing the target protein in a complex with the compound and then diffracting X-rays off the resulting crystal lattice. The diffraction pattern is then used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.gov

The resulting structural data is invaluable for structure-based drug design, revealing the precise binding mode of the compound. Key insights that can be gleaned from the X-ray crystal structure of a this compound-protein complex include:

Binding Site Identification: Unambiguously locating the binding pocket on the target protein.

Key Molecular Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Conformational Changes: Revealing any changes in the protein's three-dimensional structure upon compound binding, which can be critical for understanding the mechanism of action (e.g., allosteric modulation).

Role of Water Molecules: Visualizing the network of water molecules at the binding interface, which can play a crucial role in mediating ligand-protein interactions. nih.gov

The high-resolution structural information obtained from X-ray crystallography provides a robust foundation for optimizing the affinity and selectivity of this compound through rational, structure-guided modifications.

Table 1: Hypothetical Data from X-ray Crystallography of a Target Protein in Complex with this compound

| Parameter | Hypothetical Value/Observation | Significance |

| PDB ID | XXXX | Unique identifier in the Protein Data Bank for the deposited crystal structure. |

| Resolution | 2.1 Å | A measure of the level of detail in the crystal structure. A lower number indicates a higher resolution, allowing for more precise determination of atomic positions. |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Key Interacting Residues | Tyr234, Phe278, Arg312 | Amino acid residues in the target protein that form direct non-covalent bonds with this compound, crucial for binding affinity and specificity. |

| Observed Interactions | Hydrogen bond between the amide N-H of the compound and the backbone carbonyl of Tyr234. Pi-stacking interaction between the benzamide (B126) ring and the phenyl ring of Phe278. Salt bridge between the oxoindolinone carbonyl and the guanidinium (B1211019) group of Arg312. | Detailed description of the non-covalent interactions that stabilize the binding of the compound in the active site. This information is critical for understanding the binding thermodynamics and for designing more potent inhibitors. |

| Conformational Change | The DFG loop of the kinase is observed in the "out" conformation, indicative of a Type II inhibitor binding mode. | Illustrates how the binding of this compound can induce or stabilize a specific conformational state of the target protein, which is directly related to its mechanism of action. |

Cryo-Electron Microscopy (Cryo-EM) for Higher-Order Complex Analysis

While X-ray crystallography is powerful for studying individual protein-ligand complexes, cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large, dynamic, and complex macromolecular assemblies that are often difficult to crystallize. In Cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. Sophisticated image processing algorithms are then used to reconstruct a three-dimensional model from thousands of two-dimensional particle images.

For a compound like this compound, Cryo-EM would be particularly valuable for:

Studying Membrane Proteins: Elucidating the structure of membrane-bound targets, which are notoriously difficult to crystallize, in a near-native lipid environment.

Capturing Conformational Heterogeneity: Identifying and characterizing different conformational states of the target protein or complex that may be present in solution, providing insights into the dynamic nature of the system and how the compound might favor a particular state.

The application of Cryo-EM can thus provide a more holistic understanding of the biological context in which this compound exerts its effects.

Advanced Mass Spectrometry for Molecular Interaction Profiling (e.g., Photoaffinity Labeling coupled with MS)

Advanced mass spectrometry (MS) techniques offer a powerful and versatile approach for identifying the direct binding partners of a small molecule and for mapping the precise binding site. nih.gov One such powerful technique is photoaffinity labeling (PAL) coupled with mass spectrometry. nih.govevotec.com

In this approach, a derivative of this compound is synthesized to include a photo-reactive group (e.g., a diazirine) and an enrichment tag (e.g., an alkyne handle). evotec.com This probe is then introduced to its biological environment (e.g., cell lysate or intact cells). Upon UV irradiation, the photo-reactive group is activated, forming a highly reactive species that covalently crosslinks the probe to its direct binding partners. evotec.com

Following crosslinking, the tagged protein-ligand complexes are enriched, digested into smaller peptides, and analyzed by high-resolution mass spectrometry. This analysis allows for:

Target Identification: Unbiased identification of the specific protein(s) that are covalently labeled by the probe, thus confirming the direct targets of this compound in a complex biological milieu.

Binding Site Mapping: Pinpointing the specific amino acid residues that are covalently modified by the photoaffinity probe. This is achieved by identifying the peptide fragment that carries the mass of the covalently attached ligand, providing high-resolution information about the binding pocket. nih.gov

This combination of chemical biology and advanced proteomics is a potent tool for target validation and for understanding the molecular basis of a compound's selectivity. nih.gov It serves as a valuable complementary approach to structural biology methods like X-ray crystallography and Cryo-EM. nih.gov

Table 2: Hypothetical Data from a Photoaffinity Labeling-Mass Spectrometry Experiment for this compound

| Experimental Step | Hypothetical Finding/Observation | Significance |

| Probe Synthesis | A diazirine- and alkyne-modified analog of this compound was synthesized. | Creation of a chemical tool that can be used to covalently label and enrich the direct binding partners of the parent compound. |

| In-situ Labeling | The probe was incubated with live cells and then exposed to UV light. | Covalent crosslinking of the probe to its target protein(s) within a native cellular context, preserving endogenous protein complexes and post-translational modifications. |

| Protein Enrichment & Digestion | Labeled proteins were enriched using click chemistry to attach a biotin (B1667282) tag, followed by streptavidin affinity purification. Enriched proteins were digested with trypsin. | Isolation of the specific proteins that were covalently labeled by the photoaffinity probe, separating them from the vast excess of other cellular proteins. Tryptic digestion generates peptides suitable for mass spectrometry analysis. |

| Mass Spectrometry Analysis | High-resolution LC-MS/MS analysis identified Protein Kinase X as a primary target. A specific peptide, Val-Leu-Gly-Met(labeled)-Ala-Phe-Gly, showed a mass shift corresponding to the covalent attachment of the probe. | Unambiguous identification of the direct protein target of this compound. Pinpointing the modification to a specific methionine residue within this peptide provides precise information about the binding site. |

| Binding Site Confirmation | Mutagenesis studies where the identified methionine was mutated to an alanine (B10760859) resulted in a significant loss of binding affinity for the parent compound. | Functional validation that the identified residue is a critical component of the binding site for this compound. |

Chemical Biology Applications of 4 Methyl N 2 Oxoindolin 5 Yl Benzamide As a Research Probe

The utility of a chemical compound in biomedical research often extends beyond its primary therapeutic potential. Small molecules like 4-methyl-N-(2-oxoindolin-5-yl)benzamide and its analogs serve as powerful tools to investigate complex biological systems. This section explores the application of this compound scaffold in chemical biology, focusing on its role in the development of research probes, target validation, high-throughput screening, and the fundamental mechanistic insights it can provide.

Future Research Directions and Emerging Paradigms for 4 Methyl N 2 Oxoindolin 5 Yl Benzamide

The indolinone-benzamide scaffold, exemplified by 4-methyl-N-(2-oxoindolin-5-yl)benzamide, represents a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. growingscience.com As research progresses, future investigations are moving beyond established targets and methodologies, embracing novel conceptual frameworks and technologies to unlock the full therapeutic potential of this chemical class. The subsequent sections outline key areas of future research, focusing on the exploration of new biological targets, the integration of computational intelligence, advancements in chemical synthesis and analysis, and the application of systems-level biological approaches.

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-N-(2-oxoindolin-5-yl)benzamide?

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted indolinone amine. Key steps include:

- Amide bond formation : React 4-methylbenzoyl chloride with 5-amino-2-oxoindoline under basic conditions (e.g., pyridine or triethylamine) to promote nucleophilic acyl substitution .

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product. Confirmation via HPLC and mass spectrometry is recommended .

- Optimization : Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to maximize yield .

Q. How can spectroscopic techniques validate the structure of this compound?

- FT-IR : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and indolinone lactam (1700–1750 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm for benzamide-CH₃), and indolinone NH (δ 10–11 ppm, broad) .

- ¹³C NMR : Identify carbonyl carbons (amide C=O at ~167 ppm; lactam C=O at ~173 ppm) .

Q. What reaction pathways are feasible for modifying this compound?

- Substitution : Chlorine or fluorine can be introduced at the benzamide’s para-position via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) to study electronic effects .

- Reduction : Reduce the indolinone lactam to an indole using NaBH₄/LiAlH₄, though steric hindrance may limit reactivity .

- Oxidation : Controlled oxidation of the methyl group to a carboxylic acid (e.g., KMnO₄ under acidic conditions) can enhance solubility for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond lengths, angles, and hydrogen-bonding networks. For example, the indolinone lactam’s planarity and amide conformation can be validated .

- Polymorphism screening : Employ solvent evaporation or cooling crystallization to identify stable crystalline forms. Compare powder XRD patterns with computational predictions (e.g., Mercury software) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound?

- Pharmacophore modeling : Map hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (methyl group) using software like Schrödinger’s Phase .

- Enzyme assays : Test inhibitory activity against kinases (e.g., Abl, RAF) by measuring IC₅₀ values via fluorescence polarization. Compare with analogs lacking the methyl group to assess steric effects .

- MD simulations : Simulate ligand-protein interactions (e.g., with Bcr-Abl) to identify critical binding residues and optimize substituent positions .

Q. How should researchers address contradictions in spectroscopic or biological data?

- Reproducibility checks : Repeat synthesis and characterization under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .

- Cross-validation : Combine NMR titration (for binding affinity) with SPR (surface plasmon resonance) to resolve discrepancies between in vitro and cellular activity .

- Statistical analysis : Use ANOVA to assess batch-to-batch variability in biological assays (e.g., IC₅₀ values) .

Q. What methodologies are recommended for pharmacological profiling of this compound?

- In vitro ADMET :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.